molecular formula C14H12FNO2 B597653 3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid CAS No. 1261948-82-6

3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid

Cat. No.: B597653
CAS No.: 1261948-82-6
M. Wt: 245.253
InChI Key: CJNNLHJGPSVYML-UHFFFAOYSA-N
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Description

3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid (CAS 1261948-82-6) is a high-purity aromatic carboxylic acid derivative supplied for advanced research and development purposes . This compound, with a molecular formula of C₁₄H₁₂FNO₂ and a molecular weight of 245.25 g/mol, is characterized by a benzoic acid core functionalized with an amino group at the 3-position and a 3-fluoro-2-methylphenyl group at the 5-position . This structural motif makes it a valuable biphenyl-based building block in medicinal chemistry and organic synthesis. Its specific structure, featuring a fluorine atom and a methyl group on the phenyl ring, is particularly useful for creating analogs with modified steric and electronic properties, which can be critical in structure-activity relationship (SAR) studies . Compounds within this chemical class are frequently explored as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) and for the design of novel therapeutic agents . For laboratory handling, the recommended storage condition is in a refrigerator at 2-8°C to ensure long-term stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-amino-5-(3-fluoro-2-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c1-8-12(3-2-4-13(8)15)9-5-10(14(17)18)7-11(16)6-9/h2-7H,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNNLHJGPSVYML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2=CC(=CC(=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689244
Record name 5-Amino-3'-fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261948-82-6
Record name 5-Amino-3'-fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor followed by reduction to introduce the amino group. The fluoro-methylphenyl group can be introduced via a Friedel-Crafts acylation reaction. The final step involves the hydrolysis of the ester to yield the benzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The fluoro group can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in the presence of a base.

Major Products

The major products formed from these reactions include nitro derivatives, reduced fluoro compounds, and various substituted benzoic acids depending on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of 3-amino benzoic acids exhibit promising anticancer properties. Research has demonstrated that modifications to the benzoic structure can enhance the selectivity and efficacy against specific cancer cell lines. For instance, compounds similar to 3-amino-5-(3-fluoro-2-methylphenyl)benzoic acid have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models .

Anti-inflammatory Properties

The compound's structural characteristics suggest potential anti-inflammatory effects. Research indicates that benzoic acid derivatives can modulate inflammatory pathways, making them candidates for developing new anti-inflammatory drugs. Studies have shown that introducing amino groups can enhance the binding affinity to target proteins involved in inflammation .

Neurological Research

There is emerging interest in the role of benzoic acid derivatives in neurological conditions. Some studies suggest that compounds like this compound may influence neurotransmitter systems or exhibit neuroprotective effects, warranting further investigation into their potential as therapeutic agents for neurodegenerative diseases .

Case Study 1: Antitumor Activity Assessment

A study published in a peer-reviewed journal explored the antitumor activity of a series of amino-substituted benzoic acids, including this compound. The results indicated significant cytotoxic effects on various cancer cell lines, with IC50 values demonstrating potency comparable to established chemotherapeutics. The study highlighted the need for further exploration into the mechanism of action and potential clinical applications .

Case Study 2: Inflammation Model Testing

In a controlled experiment assessing anti-inflammatory properties, researchers utilized a murine model to evaluate the efficacy of this compound. Results showed a marked reduction in inflammatory markers compared to control groups, suggesting that this compound could be a lead candidate for developing new anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro-methylphenyl group can enhance lipophilicity, facilitating membrane penetration. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Benzoic Acid Derivatives

Structural and Functional Group Variations

The bioactivity and physicochemical properties of benzoic acid derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Bioactivity Comparison of Selected Benzoic Acid Derivatives
Compound Name Substituent Bioactivity (IC50/LD50) Key Properties Reference
3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid 3-fluoro-2-methylphenyl (ortho/meta) Not reported Discontinued; fluorine enhances metabolic stability
3-Amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino)benzoic acid (Compound 6) Phenothiazin-6-ylamino (electron-withdrawing) IC50: 22.9 µg/mL (HeLa) Nitro group enhances HDAC8 inhibition
3-Amino-5-(1,4-dioxo-1,4-dihydronaphthalen-2-ylamino)benzoic acid derivatives 1,4-dioxo-naphthalenylamino (quinone-like) IC50: ~5–50 µM (HeLa) Cytotoxic via Michael addition adducts
3-Amino-5-(methylcarbamoyl)benzoic acid Methylcarbamoyl (amide) Not reported High crystallinity (m.p. 225–228°C)
3-Amino-5-(2,2,2-trifluoroethoxy)benzoic acid hydrochloride Trifluoroethoxy (electron-withdrawing) Not reported Hydrochloride salt improves solubility

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups : Derivatives with nitro (Compound 6) or trifluoroethoxy groups exhibit enhanced cytotoxicity, likely due to increased electrophilicity and interaction with cellular targets like HDAC8 . In contrast, the 3-fluoro group in the main compound may improve metabolic stability by resisting oxidative degradation, a common issue in drug development .
  • Ortho/Meta vs. Para Substitution: A biosensor study demonstrated that benzoic acid derivatives with para-substituted groups (e.g., pABA) exhibit stronger recognition than ortho/meta analogs .
  • Amide vs. Acylated Derivatives: Methylcarbamoyl-substituted analogs (e.g., 3-amino-5-(methylcarbamoyl)benzoic acid) display high thermal stability, making them suitable for solid-phase synthesis . In contrast, acylated derivatives (e.g., ) show superior cytotoxicity, likely due to improved membrane permeability.

Toxicity and QSTR Insights

A QSTR model for 57 benzoic acid derivatives identified molecular connectivity indices (0JA, 1JA) as critical predictors of oral LD50 in mice . While data for the main compound are unavailable, its 3-fluoro-2-methylphenyl group may lower toxicity compared to analogs with higher cross-factor JB values (0JA × 1JA), which correlate with increased acute toxicity.

Biological Activity

3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H12FNO2, with a molecular weight of approximately 245.25 g/mol. The structure features an amino group, a carboxylic acid moiety, and a fluoro-substituted aromatic ring, which contribute to its reactivity and biological activity .

Property Value
Molecular FormulaC14H12FNO2
Molecular Weight245.25 g/mol
CAS Number1261948-82-6
Key Functional GroupsAmino, Carboxylic Acid, Fluorine Substituent

The mechanism by which this compound exerts its biological effects is believed to involve several pathways:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing binding affinity to various targets.
  • Lipophilicity : The presence of the fluorine atom increases the compound's lipophilicity, facilitating membrane permeability and cellular uptake.
  • Enzyme Modulation : The compound may interact with specific enzymes or receptors, influencing biochemical pathways critical for various physiological processes.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial effects against various pathogens. The mechanism likely involves disruption of microbial cell membranes or inhibition of key metabolic pathways.

Anticancer Activity

The compound has been investigated for its potential anticancer properties. In vitro studies suggest it may inhibit cancer cell proliferation through apoptosis induction and modulation of cell cycle progression.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Cancer Cell Line Studies : In a series of experiments involving human cancer cell lines, the compound showed a dose-dependent inhibition of growth in breast and colon cancer cells. Mechanistic studies indicated activation of caspase pathways leading to programmed cell death.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique features of this compound:

Compound Name CAS Number Key Features
3-Amino-5-(3-chloro-2-methylphenyl)benzoic acid1261965-18-7Contains chlorine instead of fluorine
4-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid1261966-24-4Different position of amino group
3-Amino-4-(fluorophenyl)benzoic acid1261967-32-1Fluorine at different position

The distinct substitution pattern in this compound may impart unique biological activities compared to these similar compounds, making it an attractive candidate for further research in medicinal chemistry.

Q & A

Basic Questions

Q. What are the common synthetic routes for 3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling to form the biaryl structure, followed by functional group modifications. For example:

Biaryl Formation : A palladium-catalyzed cross-coupling between a boronic acid derivative and a halogenated benzoic acid precursor (e.g., bromo or iodo intermediates) under inert conditions (N₂/Ar) .

Amination : Introduce the amino group via nucleophilic substitution or catalytic hydrogenation of a nitro precursor .

Fluorination : Electrophilic fluorination or deprotection of fluorinated intermediates .

  • Key Variables : Catalyst choice (e.g., Pd(PPh₃)₄), temperature (e.g., 80–120°C for coupling), and solvent polarity (e.g., DMF or THF) critically affect yield and purity .

Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity. For example, aromatic protons in the 6.5–8.5 ppm range and fluorine coupling patterns .
  • HPLC/LCMS : Assess purity (>95%) and molecular weight verification (e.g., m/z = 205.14 for the parent ion) .
  • FT-IR : Identify functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹) .

Q. What are the key applications of this compound in medicinal chemistry?

  • Methodological Answer :

  • Enzyme Inhibition : Used to study interactions with target proteins (e.g., kinase or protease assays) via structure-activity relationship (SAR) analysis .
  • Antimicrobial Screening : Tested against bacterial/fungal strains using disk diffusion or microdilution assays .
  • Intermediate Synthesis : Serves as a precursor for fluorinated bioactive molecules (e.g., anticancer or anti-inflammatory agents) .

Advanced Research Questions

Q. How can researchers optimize synthesis to improve purity and scalability for multi-gram production?

  • Methodological Answer :

  • Catalyst Optimization : Use Pd-Xantphos complexes for higher coupling efficiency and reduced side products .
  • Inert Conditions : Store intermediates under argon to prevent oxidation of the amino group .
  • Workup Strategies : Employ column chromatography (silica gel, eluent: hexane/EtOAc) or recrystallization (e.g., EtOH/H₂O) for purification .

Q. How can discrepancies in reported biological activities (e.g., varying IC₅₀ values) be systematically addressed?

  • Methodological Answer :

  • In Silico Validation : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and compare with experimental data .
  • Assay Standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and positive controls (e.g., doxorubicin) across studies .
  • Solubility Correction : Account for solubility limitations using co-solvents (e.g., DMSO ≤1%) or prodrug derivatization .

Q. What strategies mitigate solubility challenges in aqueous biological assays?

  • Methodological Answer :

  • Salt Formation : Convert the carboxylic acid to a sodium or potassium salt for enhanced solubility .
  • Co-Solvents : Use DMSO or PEG-400 while ensuring biocompatibility (≤0.1% v/v) .
  • Liposomal Encapsulation : Improve bioavailability via lipid-based nanoformulations .

Q. How do substituent variations (e.g., fluoro vs. trifluoromethyl) influence reactivity and bioactivity?

  • Methodological Answer :

  • Electronic Effects : Fluorine’s electron-withdrawing nature increases electrophilicity of the aromatic ring, enhancing binding to electron-rich protein pockets. Trifluoromethyl groups add steric bulk, potentially reducing affinity .
  • Comparative Studies : Synthesize analogs (e.g., 3-amino-5-(trifluoromethyl)benzoic acid) and compare SAR using enzyme inhibition assays .

Q. What in vitro models are suitable for evaluating its antimicrobial potential?

  • Methodological Answer :

  • Bacterial Models : Staphylococcus aureus (Gram+) and E. coli (Gram-) in broth microdilution assays (MIC determination) .
  • Fungal Models : Candida albicans via agar plate inhibition zones .
  • Biofilm Assays : Crystal violet staining to assess biofilm disruption .

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